Cas no 137863-20-8 (Valsartan Benzyl Ester)

Valsartan Benzyl Ester structure
Valsartan Benzyl Ester structure
Product Name:Valsartan Benzyl Ester
N.o CAS:137863-20-8
MF:C31H35N5O3
MW:525.641307115555
MDL:MFCD12407184
CID:91775
PubChem ID:11283894
Update Time:2025-04-18

Valsartan Benzyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-Benzyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
    • (S)-N-VALERYL-N-([2'-(1H-TETRAZOLE-5-YL)BIPHEN-4-YL]METHYL)-VALINE BENZYL ESTER
    • benzyl N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valinate
    • Valsartan Benzyl Est
    • Valsartan Benzyl Ester
    • (S)-N-Valeryl-N-([2'-(1-H-tetrazole-5-yl)biphenyl-4-yl]-Methyl)valine benzyl ester
    • benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
    • Valsartan Related CoMpound C
    • (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)valine benzyl ester
    • [N-Valeryl-N[[2?-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl]-L-valine Benzyl Ester
    • (S)-benzyl2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
    • benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate;
    • L-Valine,N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-,phenylmethyl ester
    • L-Valine, N-(1-oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, phenylmethyl ester
    • AKOS015899738
    • VXKKFWDUSKMRNO-LJAQVGFWSA-N
    • [(S-N-VALERYL-N-([2'-(1H-TETRAZOLE-5-YL)BIPHEN-4-YL]METHYL)-VALINE BENZYL ESTER)
    • UNII-2P0MPU907C
    • A886381
    • Benzyl (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate
    • C31H35N5O3
    • BENZYL (2S)-3-METHYL-2-(N-{[2'-(1H-1,2,3,4-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL]METHYL}PENTANAMIDO)BUTANOATE
    • EC 604-047-3
    • 1894176-44-3
    • L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester
    • SCHEMBL2691
    • Q27255284
    • (S)-N-(1-benzyloxycarbonyl-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amine
    • SC1410
    • Valsartan impurity B
    • N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester
    • VALSARTAN IMPURITY B [EP IMPURITY]
    • (S)-N-(1-benzyloxycarbonyl-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)bi-phenyl-4-ylmethyl]-amine
    • Valsartan Imp. B (EP); Valsartan USP Related Compound C; Valsartan USP RC C; Benzyl (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate, Valsartan Imp B (EP), Valsartan Related Compound C (USP); Valsartan Related Compound C; Valsartan Impurity B
    • 137863-20-8
    • Valsartan impurity B [EP]
    • N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-N-valeryl-(L)-valine benzyl ester
    • Benzyl (2S)-3-methyl-2-(pentanoyl((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)butanoate
    • Benzyl (2S)-3-methyl-2-(N-((4-(2-(1H-1,2,3,4-tetrazol-5-yl)phenyl)phenyl)methyl)pentanamido)butanoate
    • AS-78678
    • AKOS015854417
    • DTXSID70160342
    • 2P0MPU907C
    • (S)-N-(1-Benzyloxycarbonyl-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
    • benzyl (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoate
    • DB-322107
    • MDL: MFCD12407184
    • Inchi: 1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1
    • Chave InChI: VXKKFWDUSKMRNO-LJAQVGFWSA-N
    • SMILES: O(CC1C=CC=CC=1)C([C@H](C(C)C)N(C(CCCC)=O)CC1C=CC(C2=CC=CC=C2C2N=NNN=2)=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 525.27400
  • Massa monoisotópica: 525.27399000g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 39
  • Contagem de Ligações Rotativas: 14
  • Complexidade: 751
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.2
  • Superfície polar topológica: 101Ų

Propriedades Experimentais

  • Densidade: 1.2±0.1 g/cm3
  • Ponto de Fusão: >71°C (dec.)
  • Ponto de ebulição: 720.1±70.0 °C at 760 mmHg
  • Ponto de Flash: 389.3±35.7 °C
  • Índice de Refracção: 1.588
  • Solubilidade: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 101.07000
  • LogP: 5.82050
  • Pressão de vapor: 0.0±2.3 mmHg at 25°C

Valsartan Benzyl Ester Informações de segurança

Valsartan Benzyl Ester Preçomais >>

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137863-20-8 98%
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L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester
137863-20-8 98%
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$395 2024-06-08
eNovation Chemicals LLC
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L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester
137863-20-8 98%
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$765 2024-06-08
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(S)-Benzyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
137863-20-8 95%
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L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester
137863-20-8 98%
50mg
$114.00 2025-01-21

Valsartan Benzyl Ester Método de produção

Valsartan Benzyl Ester Literatura Relacionada

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